
Dihydrogen hexabromo iridate(IV) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen hexabromo iridate(IV) hydrate is a coordination compound consisting of iridium in the +4 oxidation state, coordinated with six bromide ions and two hydrogen ions, along with water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen hexabromo iridate(IV) hydrate typically involves the reaction of iridium metal or iridium(IV) oxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ir+6HBr+H2O→H2[IrBr6]⋅H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reagents, and purification steps to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen hexabromo iridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or elemental iridium.
Substitution: Bromide ions can be substituted with other ligands, such as chloride or cyanide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using appropriate ligands in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds or elemental iridium.
Substitution: Complexes with different ligands, such as dihydrogen hexachloro iridate(IV) hydrate.
Applications De Recherche Scientifique
Dihydrogen hexabromo iridate(IV) hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iridium compounds and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Utilized in the production of iridium-based catalysts for various industrial processes, including hydrogenation and oxidation reactions.
Mécanisme D'action
The mechanism of action of dihydrogen hexabromo iridate(IV) hydrate involves its interaction with molecular targets, such as enzymes or cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the induction of cellular damage, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrogen hexachloro iridate(IV) hydrate: Similar structure but with chloride ions instead of bromide.
Dihydrogen hexacyano iridate(IV) hydrate: Contains cyanide ions instead of bromide.
Dihydrogen hexafluoro iridate(IV) hydrate: Contains fluoride ions instead of bromide.
Uniqueness
Dihydrogen hexabromo iridate(IV) hydrate is unique due to the presence of bromide ions, which can influence its chemical reactivity and interactions with other molecules. The bromide ions can participate in specific substitution reactions and affect the compound’s solubility and stability.
Propriétés
Formule moléculaire |
Br6H4IrO |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
hexabromoiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6BrH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
Clé InChI |
CNJWGIXPJDCTIB-UHFFFAOYSA-J |
SMILES canonique |
[H+].[H+].O.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


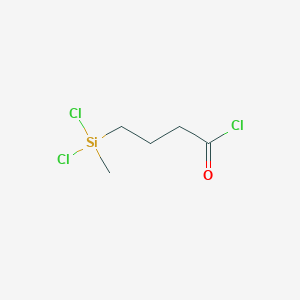
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)
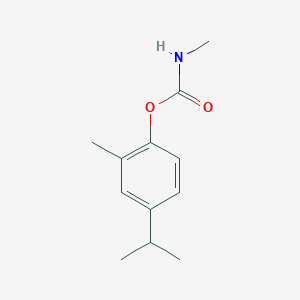
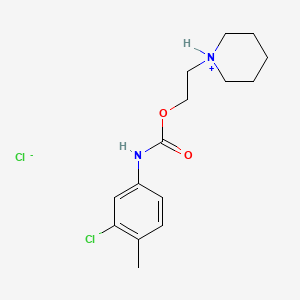
![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

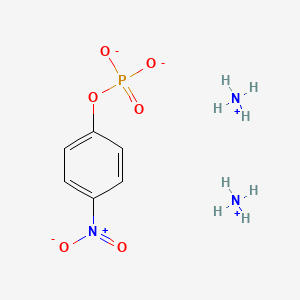
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)

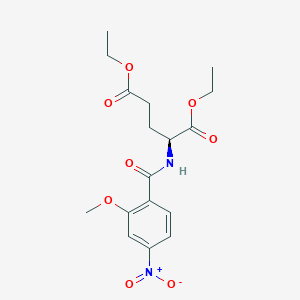
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
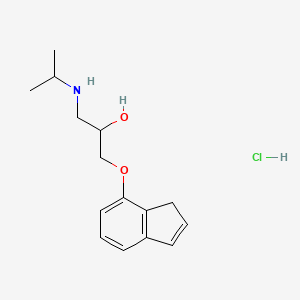
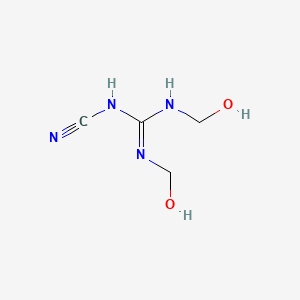
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
